Aluminium niobate
Description
Structure
2D Structure
Properties
CAS No. |
12004-70-5 |
|---|---|
Molecular Formula |
AlNb |
Molecular Weight |
119.88791 g/mol |
IUPAC Name |
aluminum;niobium |
InChI |
InChI=1S/Al.Nb |
InChI Key |
QNTVPKHKFIYODU-UHFFFAOYSA-N |
SMILES |
[Al].[Al].[Al].[Nb] |
Canonical SMILES |
[Al].[Nb] |
Other CAS No. |
12004-70-5 |
Origin of Product |
United States |
Synthesis Methodologies and Process Engineering
Solid-State Reaction Techniques for Aluminium Niobate Fabrication
Solid-state synthesis methods are traditional and widely used techniques for producing ceramic materials like this compound. These methods involve the reaction of solid precursors at elevated temperatures to form the desired product.
Conventional Solid-State Routes
The conventional solid-state reaction is a primary method for fabricating polycrystalline this compound. This technique involves the intimate mixing of precursor powders, typically high-purity metal oxides, followed by calcination at high temperatures. The reaction to form this compound (AlNbO₄) generally proceeds by heating a stoichiometric mixture of aluminium oxide (Al₂O₃) and niobium pentoxide (Nb₂O₅).
The synthesis of AlNb₁₁O₂₉ microparticles has been successfully demonstrated using this route. acs.orgresearchgate.net The process requires high temperatures, often exceeding 1000°C, to overcome the kinetic barriers of solid-state diffusion and ensure a complete reaction. The duration of calcination can range from several hours to days, sometimes with intermediate grinding steps to improve homogeneity and promote reaction completion. jst.go.jp While reliable, this method typically yields products with larger particle sizes and lower surface areas compared to solution-based techniques.
| Parameter | Description | Typical Values |
| Precursors | High-purity metal oxides | Aluminium oxide (Al₂O₃), Niobium pentoxide (Nb₂O₅) |
| Mixing | Mechanical mixing or milling | Ball milling, mortar and pestle grinding |
| Calcination Temp. | Temperature required for reaction | >1000 - 1400 °C |
| Reaction Time | Duration of heating | Several hours to days |
| Product Form | Resulting material morphology | Microsized particles, polycrystalline powders |
Mechanochemical Synthesis Approaches
Mechanochemical synthesis utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations in solid precursors at or near room temperature. irb.hr This method can produce amorphous or nanocrystalline materials and can lower the temperatures required for subsequent crystallization. capes.gov.br
While specific reports on the direct mechanochemical synthesis of AlNbO₄ are not abundant, the principles have been widely applied to other mixed-metal niobates. jst.go.jprsc.orgresearchgate.net The process involves milling a mixture of precursor powders, such as metal oxides or chlorides, in a high-energy ball mill. The intense mechanical forces generated during milling lead to particle size reduction, the formation of defects, and intimate mixing at the atomic level, which facilitates the chemical reaction. capes.gov.br For instance, the synthesis of magnesium niobate (MgNb₂O₆) from MgO and Nb₂O₅ has been achieved by producing an amorphous phase after 5 hours of milling, which crystallizes at a lower annealing temperature (500-700°C) than conventional solid-state reactions. capes.gov.br Similarly, lithium niobate (LiNbO₃) has been prepared via mechanochemical routes. jst.go.jpresearchgate.net This approach is considered a green chemistry technique as it often reduces or eliminates the need for solvents and high-temperature processing. chemistryviews.org
| Parameter | Description | Typical Values / Conditions |
| Precursors | Metal oxides or halides | e.g., Al₂O₃, Nb₂O₅ or AlCl₃, NbCl₅ |
| Equipment | High-energy ball mill | Planetary or shaker mills |
| Milling Time | Duration of mechanical activation | Hours |
| Post-annealing | Optional heat treatment | Often at lower temperatures than conventional methods (e.g., 400-700°C) |
| Product Form | Resulting material state | Amorphous or nanocrystalline powders |
Solution-Based Synthetic Strategies
Solution-based methods offer greater control over particle size, morphology, and homogeneity at lower synthesis temperatures compared to solid-state routes. These techniques involve the precipitation or gelation of precursors from a liquid phase.
Solvothermal and Hydrothermal Synthesis Pathways
Solvothermal and hydrothermal syntheses are conducted in a closed vessel (autoclave) using an organic solvent (solvothermal) or water (hydrothermal) at elevated temperatures and pressures. These conditions enhance the solubility of precursors and facilitate the crystallization of the desired product.
This approach has been successfully used to synthesize AlNb₁₁O₂₉ nanowires with unique morphologies. acs.orgresearchgate.net The process typically involves dissolving aluminium and niobium precursors, such as metal alkoxides or salts, in a suitable solvent and heating the sealed autoclave. The reaction temperature and time are critical parameters that influence the product's crystallinity and morphology. For example, AlNbO₄ has been synthesized via a hydrothermal treatment of precursors at 250°C for 5 hours, followed by a post-heating step at 840°C for 6 hours.
| Parameter | Description | Typical Values / Conditions |
| Precursors | Metal salts, alkoxides | e.g., Niobium(V) ethoxide, Aluminium chloride hexahydrate |
| Solvent | Liquid medium for the reaction | Water (hydrothermal), Ethanol (B145695)/Benzyl alcohol (solvothermal) |
| Temperature | Reaction temperature inside the autoclave | 150 - 250 °C |
| Time | Duration of the solvothermal/hydrothermal treatment | 5 - 48 hours |
| Post-treatment | Optional annealing step | Calcination may be required to achieve desired crystallinity |
| Product Form | Resulting material morphology | Nanowires, nanorods, fine powders |
Sol-Gel Processing and Variations
The sol-gel method is a versatile wet-chemical technique used to produce solid materials from a chemical solution (the "sol"). The process involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides, to form a colloidal suspension (sol) which then evolves into a gel-like network (gel). Drying and heat-treatment of the gel yield the final oxide material.
A scalable sol-gel process has been developed for the synthesis of sub-micron AlNb₁₁O₂₉ powder. This method often utilizes precursors like niobium(V) ethoxide and an aluminium salt. Citric acid and ethylene (B1197577) glycol are commonly used as chelating and polymerizing agents, respectively, in a variation known as the Pechini method. The precursors are dissolved, and a polymeric resin is formed and subsequently calcined at high temperatures (e.g., 850-1100°C) to yield the final crystalline product. This method provides excellent control over stoichiometry and produces fine, homogeneous powders.
| Parameter | Description | Typical Values / Conditions |
| Precursors | Metal alkoxides, metal salts | Niobium(V) ethoxide, Aluminium chloride |
| Solvents/Reagents | Medium and complexing agents | Ethanol, Citric Acid, Ethylene Glycol |
| Gelation | Formation of the gel network | Room temperature or slightly elevated temperatures |
| Drying | Removal of solvent from the gel | 100 - 200 °C |
| Calcination Temp. | Heat treatment to form crystalline oxide | 800 - 1100 °C |
| Product Form | Resulting material morphology | Nanoparticles, sub-micron powders, thin films |
Peroxide Route and Other Solution-Phase Precursors
The peroxide route is another solution-based method that relies on the formation of soluble peroxo-metal complexes. In this method, a suitable niobium precursor is dissolved in hydrogen peroxide, forming a stable niobium-peroxo solution. An aluminium precursor, such as a salt or an alkoxide, is then added to this solution.
The resulting mixture is heated to evaporate the solvent and decompose the peroxo complexes, leading to the formation of an amorphous precursor powder. Subsequent calcination of this powder at elevated temperatures yields the crystalline this compound. This method is advantageous as it often uses water as a solvent and can lead to the formation of highly reactive, amorphous precursors that crystallize at relatively low temperatures. While well-established for other niobates like LiNbO₃, this pathway represents a viable strategy for this compound synthesis.
| Parameter | Description | Typical Values / Conditions |
| Precursors | Metal alkoxides, metal salts | Niobium(V) ethoxide, Aluminium nitrate |
| Key Reagent | Forms soluble peroxo complexes | Hydrogen Peroxide (H₂O₂) |
| Process | Formation and decomposition of precursor | Dissolution in H₂O₂, evaporation, and decomposition |
| Calcination Temp. | Heat treatment for crystallization | 400 - 600 °C |
| Product Form | Resulting material morphology | Fine powders, nanocrystalline materials |
A Review of Synthesis Techniques for this compound
Author's Note: Following a comprehensive review of scientific literature, specific, detailed research findings on the synthesis of this compound (AlNbOₓ) thin films using advanced vapor-phase deposition technologies such as Pulsed Laser Deposition (PLD), Sputtering, Chemical Vapor Deposition (CVD), Chemical Beam Vapor Deposition (CBVD), and Molecular Beam Epitaxy (MBE) are not extensively available. The majority of published research for these techniques focuses on other related compounds like Lithium Niobate (LiNbO₃) or Aluminum Nitride (AlN). To ensure scientific accuracy and strict adherence to the provided outline, the sections pertaining to these methods (2.3.1, 2.3.2, 2.3.3, and 2.3.4) cannot be generated at this time. The following section details a synthesis method for which dedicated research on this compound is available.
Advanced Structural Characterization and Crystallographic Analysis
Crystal Structure Determination and Refinement
The precise determination of the crystal lattice and atomic positions within aluminium niobate relies on diffraction techniques that probe the material's periodic structure.
X-ray diffraction is a primary tool for the structural characterization of this compound. Studies employing single-crystal X-ray precession photographs and X-ray powder diffraction have been crucial in defining its crystal structure. researchgate.net Powder XRD analysis, in particular, is used to identify the AlNbO₄ phase, determine its crystallinity, and calculate lattice parameters. researchgate.net For instance, well-crystalline orthorhombic AlNbO₄ has been successfully synthesized and characterized using XRD. researchgate.net
Neutron diffraction is another powerful technique for structural analysis, often providing complementary information to XRD. It is particularly effective for determining the position of light elements and for probing magnetic structures. In the broader family of niobates, neutron powder diffraction has been used to determine the antiferromagnetic structure of compounds like iron(III) niobate (FeNbO₄). researchgate.net However, specific and detailed neutron diffraction studies focused solely on the non-magnetic AlNbO₄ are less common in the literature.
Many complex niobium-based oxides are known for forming crystallographic shear (CS) structures, often referred to as Wadsley-Roth structures. These structures are characterized by blocks of corner-sharing ReO₃-type octahedra that are joined along crystallographic shear planes. This arrangement creates open tunnels, which can facilitate rapid ion diffusion, making these materials promising for energy storage applications. Compounds like AlNb₁₁O₂₉ exhibit this type of complex shear structure. In contrast, the simpler stoichiometric compound AlNbO₄ adopts a more conventional structure without the characteristic crystallographic shear planes.
Detailed crystallographic studies have established that this compound (AlNbO₄) possesses a monoclinic crystal structure. researchgate.net The space group has been identified as C2/m. A least-squares analysis of X-ray diffraction data has been used to refine the unit cell parameters with high precision. researchgate.net The metal sites within the edge-sharing octahedra are statistically occupied by aluminum and niobium atoms. researchgate.net
Below is a table summarizing the determined unit cell parameters for AlNbO₄.
| Crystal System | Space Group | Unit Cell Parameter | Value (Å) | Angle (β) |
| Monoclinic | C2/m | a | 12.1558 | 107.613° |
| b | 3.7345 | |||
| c | 6.4886 |
Data sourced from a study utilizing single-crystal and powder X-ray diffraction. researchgate.net
Crystallographic Shear Structures in Niobate Systems
Microstructural Evolution and Phase Transitions
The stability and behavior of this compound's structure under varying thermal conditions are critical aspects of its material science.
Unlike many other complex oxides and niobate systems that undergo reversible phase transitions at elevated temperatures, this compound exhibits high thermal stability. Detailed studies on the crystal chemistry of AlNbO₄ have shown no evidence of polymorphism or phase transitions at temperatures up to 1450°C. researchgate.net This indicates that its monoclinic structure remains stable across a wide operational temperature range.
Microscopic and spectroscopic techniques provide further insight into the local structure and morphology of this compound.
Electron Microscopy : Scanning electron microscopy (SEM) has been used to study the morphology of AlNbO₄ particles. researchgate.net These studies revealed that the growth morphology is temperature-dependent; at 1400°C, the growth of needle-like crystals is dominant, whereas at 1350°C, platelet-like crystals are preferred. researchgate.net Transmission electron microscopy (TEM) has been employed to reveal the crystal structure of individual micro- and nano-sized particles. researchgate.net
Spectroscopic Analysis : Multinuclear solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local atomic environments. Specifically, ²⁷Al and ⁹³Nb NMR experiments have been used to characterize alumina-supported niobium oxide materials and to identify the presence of the AlNbO₄ phase. researchgate.net These spectroscopic methods can determine the chemical shielding and quadrupole coupling parameters, providing detailed information about the different crystallographic sites for both aluminum and niobium within the structure. researchgate.net
Temperature-Induced Phase Transition Mechanisms
Defect Chemistry and Non-Stoichiometry
The study of defect chemistry in this compound (AlNbO₄) is crucial for understanding its structural and functional properties. Like many complex metal oxides, AlNbO₄ is subject to non-stoichiometry and various crystalline imperfections that significantly influence its behavior.
Oxygen vacancy engineering is a powerful technique for tuning the electronic and catalytic properties of metal oxides. fishersci.se While direct research on oxygen vacancy engineering in this compound is not extensively documented, principles derived from analogous compounds like titanates and other niobates offer significant insights. Oxygen vacancies are point defects in the crystal lattice where an oxygen atom is missing. fishersci.befishersci.comfishersci.ie The creation of these vacancies can be controlled during synthesis, for instance, by adjusting sintering temperatures and atmospheric conditions. ereztech.com
In related materials such as titanium niobate, the concentration of oxygen vacancies has been shown to enhance intrinsic conductivity and create more active sites for electrochemical reactions. ereztech.com Similarly, in silver niobate (AgNbO₃), introducing a high concentration of oxygen vacancies through solid-state methods has been confirmed using X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy. fishersci.se These vacancies alter the coordination environment of the metal centers, exposing more active sites and improving conductivity. fishersci.se Engineering individual oxygen vacancies can induce localized strain of 3-5% in the surrounding unit cells and alter the local electric-field and charge distribution. fishersci.befishersci.comfishersci.ie These findings suggest that deliberately creating oxygen vacancies in this compound could be an effective strategy to modify its properties for specific applications.
Point defects are imperfections in a crystalline solid that occur at a single lattice point. fishersci.se They include vacancies, where an atom is missing from its lattice site, and interstitial defects, where an atom occupies a site that is normally vacant. fishersci.se In complex oxides like niobates, non-stoichiometry often leads to the formation of intrinsic point defects. fishersci.nlereztech.com
In the closely related and extensively studied lithium niobate (LiNbO₃), non-stoichiometry results in a variety of point defects, including lithium vacancies (VLi) and niobium antisite defects (NbLi), where a niobium atom occupies a lithium site. ereztech.comnih.govfishersci.no The concentration of these defects can be substantial; for example, in congruent lithium niobate, NbLi defects can reach concentrations of approximately 6 atomic %. nih.govmims.com These defects are known to influence the material's optical and electronic properties significantly. ereztech.comamericanelements.com
For this compound (AlNbO₄), a key structural feature is the statistical distribution of aluminium (Al³⁺) and niobium (Nb⁵⁺) cations over the available metal sites within the crystal lattice. scribd.com This inherent disorder is a form of non-stoichiometry. Structural investigations have shown that the metal sites within the edge-sharing octahedra are randomly occupied by Al and Nb in ratios of approximately 4:1 or 1:4. scribd.com This statistical occupancy is a defining characteristic of the AlNbO₄ crystal structure and differentiates it from more ordered compounds. scribd.com Unlike some other niobates, AlNbO₄ has been reported to show no significant phase width or polymorphism up to 1450°C. scribd.com
| Defect Type | Description | Example in Niobates |
|---|---|---|
| Vacancy | An atom is missing from a regular lattice site. | Oxygen Vacancy (Vₒ), Lithium Vacancy (VLi) in LiNbO₃ ereztech.com |
| Interstitial | An atom occupies a site not normally occupied in the crystal. | Considered in defect models for materials like AlN ereztech.com |
| Antisite Defect | An atom of one type occupies a site normally reserved for another type. | Niobium at a Lithium site (NbLi) in LiNbO₃ nih.govfishersci.no |
| Disorder | Statistical occupation of lattice sites by different cations. | Statistical distribution of Al³⁺ and Nb⁵⁺ in AlNbO₄ scribd.com |
Doping, the intentional introduction of impurities into a crystal, is a common method to modify the crystallographic and physical properties of materials. ereztech.comatamanchemicals.com The effect of doping on the crystallographic features of this compound has been investigated, with chromium (Cr³⁺) being a notable example.
When AlNbO₄ is doped with Cr³⁺, the dopant ions preferentially occupy the Al³⁺ sites in the host lattice. uni.lu This substitution influences the crystal structure in several measurable ways. X-ray diffraction (XRD) analysis of Cr³⁺-doped AlNbO₄ shows a slight shift of the characteristic diffraction peaks to lower angles as the concentration of Cr³⁺ increases. uni.lu This shift indicates an expansion of the crystal lattice. uni.lu
| Cr³⁺ Concentration (x) in Al₁₋ₓNbO₄:xCr³⁺ | Cell Parameter a (Å) | Cell Parameter b (Å) | Cell Parameter c (Å) | Cell Volume (ų) |
|---|---|---|---|---|
| 0.00 | 12.164 | 7.378 | 7.551 | 678.89 |
| 0.01 | 12.169 | 7.382 | 7.554 | 680.01 |
| 0.03 | 12.172 | 7.384 | 7.558 | 680.84 |
| 0.05 | 12.176 | 7.388 | 7.561 | 681.79 |
| 0.10 | 12.181 | 7.393 | 7.566 | 683.12 |
| 0.15 | 12.185 | 7.397 | 7.570 | 684.18 |
Table based on data for Cr³⁺-doped AlNbO₄, illustrating the impact of dopant concentration on unit cell parameters. uni.lu
Electronic Structure and Charge Carrier Dynamics
Band Structure Analysis and Electronic Band Gap Characteristics
The band structure of a material dictates its optical and electronic properties. Key characteristics include the nature of the band gap (direct or indirect) and its energy value.
Direct vs. Indirect Band Gaps
The distinction between a direct and an indirect band gap is crucial for optoelectronic applications. wikipedia.orgwikipedia.org In a direct band gap semiconductor, an electron at the conduction band minimum can recombine with a hole at the valence band maximum by emitting a photon, a process that is efficient for light-emitting devices. wikipedia.org In an indirect band gap material, this process requires the involvement of a phonon to conserve momentum, making radiative recombination less probable. nih.govwikipedia.org
For aluminum niobate, experimental and theoretical evidence suggests it is an n-type semiconductor with an indirect allowed transition. researchgate.net The optical band gap of AlNbO₄ nanopowder has been estimated to be around 3.63 eV to 3.71 eV. researchgate.netresearchgate.netresearchgate.net The determination of whether a band gap is direct or indirect is often done through analysis of optical absorption spectra, specifically by plotting a function of the absorption coefficient against photon energy (Tauc plot). researchgate.netnih.govresearchgate.netmdpi.com For an indirect transition, the exponent in the Tauc relation is 2. researchgate.netmdpi.com Studies on other niobates, like lithium niobate, have also identified them as having indirect band gaps. nih.govresearchgate.netmdpi.com However, some band structure calculations on rare-earth niobates indicate that while they have an indirect gap, the difference with the direct band gap can be very small, less than 0.1 eV. acs.orgarxiv.org
Table 1: Reported Band Gap Values for Aluminum Niobate and Related Compounds
| Compound | Band Gap Type | Band Gap (eV) | Method |
| AlNbO₄ | Indirect | 3.26 | Experimental |
| AlNbO₄ Nanopowder | - | 3.63 | Experimental |
| AlNbO₄ | - | 3.71 | Experimental (re-extrapolated) |
| AlNbO₄ | - | 3.76 | Theoretical |
| NbAlO₄ | Indirect | 3.26 | Experimental |
This table is generated based on the data available in the provided search results. The exact experimental or theoretical conditions may vary between studies.
Influence of Nb⁵⁺ Polyhedral Distortion on Electronic States
The local coordination environment of the niobium ions significantly impacts the electronic structure of niobate compounds. In AlNbO₄, as in many other niobates, the niobium cation (Nb⁵⁺) is typically found within an oxygen octahedron (NbO₆). acs.org Distortions in these NbO₆ octahedra, arising from factors like corner- or edge-sharing with other polyhedra, can lead to changes in the electronic states and affect the material's properties. acs.org
For instance, in highly distorted octahedral NbO₆ structures, the major Raman frequencies are observed to shift to higher wavenumbers. acs.org This distortion can influence the band structure by altering the overlap between the Nb 4d and O 2p orbitals, which form the conduction and valence bands, respectively. researchgate.net In lithium niobate, it has been noted that intrinsic point defects in the cationic sublattice, which would induce local distortions, can affect the Urbach energy and the band gap values. nih.gov The AlO₄ tetrahedra in the AlNbO₄ structure are thought to effectively block the transfer of excitation energy between NbO₆ chains, which contributes to its efficient self-activated luminescence. researchgate.net This suggests that the arrangement and distortion of the constituent polyhedra play a crucial role in the charge carrier dynamics of aluminum niobate.
Density of States (DOS) and Partial Density of States (PDOS) Investigations
The density of states (DOS) is a fundamental property in condensed matter physics that describes the number of available electronic states per unit energy interval. wikipedia.org A high DOS at a specific energy level indicates that there are many states available for occupation by electrons. wikipedia.org The partial density of states (PDOS) provides a more detailed view by decomposing the total DOS into contributions from different atomic orbitals (e.g., s, p, d orbitals) of the constituent atoms. This allows for a deeper understanding of the nature of chemical bonding and the electronic structure near critical energy levels like the Fermi level. globalsino.com
In the context of aluminium niobate (AlNbO₄), theoretical studies indicate that the electronic structure is primarily defined by the constituent metal and oxygen orbitals. The conduction band is largely composed of Nb 3d states, while the valence band is dominated by O 2p states. researchgate.net This is a common feature in many niobate compounds. First-principles calculations for related materials show that Al 3p and Nb 4d orbitals near the Fermi level can couple with O 2p orbitals, forming anti-bonding states that influence surface-adsorption properties. researchgate.net
Charge Transfer Mechanisms within the Niobate Framework
Charge transfer involves the movement of electrons from one part of a chemical structure to another, a process fundamental to the electronic and photocatalytic properties of materials. In niobate frameworks, this typically involves the generation of electron-hole pairs under excitation (e.g., by light) and their subsequent separation and migration. springerprofessional.de The efficiency of these processes is critical for applications such as photocatalysis.
There are two primary types of charge transfer transitions: ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT). libretexts.org In a compound like this compound, LMCT would involve an electron moving from an orbital that is primarily ligand (oxygen) in character to one that is primarily metal (niobium) in character. libretexts.org These transitions are often responsible for the intense colors of some transition metal compounds and are highly dependent on the oxidation state of the metal and the nature of the ligands. libretexts.org
The kinetics of these reactions are described by the charge-transfer resistance, which is a measure of how easily charge can move across an interface, such as between the niobate material and an electrolyte. gamry.com Doping the niobate structure can significantly alter these kinetics. For example, doping titanium niobate with other metals has been shown to reduce charge transfer resistance and enhance electronic conductivity. researchgate.net In AlNbO₄, oxygen vacancies and other crystalline imperfections can play a crucial role by acting as active centers that facilitate electron transfer between the material and reactants, thereby enhancing photocatalytic activity. springerprofessional.deresearchgate.net Furthermore, the creation of composites, for instance by modifying AlNbO₄ with graphite (B72142), can improve performance in applications like batteries by reducing charge transfer resistance and enhancing the transport of both ions and electrons. researchgate.net
Investigation of Semiconductor Behavior and Charge Carrier Stability
This compound exhibits properties characteristic of a semiconductor, a class of materials with electrical conductivity between that of a conductor and an insulator. researchgate.net Specifically, AlNbO₄ is identified as an n-type semiconductor with an indirect allowed transition and a band-gap energy of approximately 3.26 eV. researchgate.net Its semiconductor nature makes it a candidate for applications in sensors and photocatalysis. researchgate.netspringerprofessional.de
The electrical properties of this compound can be tuned. Doping AlNbO₄ with tungsten, for example, has been shown to improve electrical conductivity, particularly at higher temperatures. scientific.net The temperature dependence of its conductivity follows an Arrhenius relation, with a reported activation energy of 0.26 eV for AlNbO₄ nanopowder, a value that quantifies the energy barrier for charge carrier movement. researchgate.net
Charge carrier stability is essential for the reliable performance of electronic devices. In materials like lithium niobate, which shares structural motifs with this compound, charge carriers can be exceptionally stable within specific nanoscale features like charged domain walls, leading to a massive increase in local conductivity. This highlights that structural control at the nanoscale is a powerful tool for manipulating charge carrier behavior. The stability of the AlNbO₄ structure itself has been demonstrated in electrochemical applications. When used as an anode material in lithium-ion batteries, it shows high reversible capacity and good structural integrity over many charge-discharge cycles, indicating that the framework can stably accommodate the repeated insertion and extraction of ions and electrons. researchgate.netcapes.gov.br
Research Findings on this compound Anodes
Click to view data
| Material | Test Condition | Reversible Capacity | Cycle Number | Capacity Retention | Reference |
|---|---|---|---|---|---|
| AlNbO₄ | 0.1C rate | 151.0 mAh·g⁻¹ | 50 | 90.7% | researchgate.net |
| AlNbO₄ | 5.0C rate | 73.6 mAh·g⁻¹ | 50 | N/A | researchgate.net |
| AlNb₁₁O₂₉ Nanowires | 0.1C rate | 266 mAh·g⁻¹ | N/A | Initial Coulombic Efficiency: 93.3% | wikipedia.org |
| AlNb₁₁O₂₉ Nanowires | 10C rate | 192 mAh·g⁻¹ | 500 | 96.3% | wikipedia.org |
Table of Compounds
Click to view PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound (Al₃Nb) | 6336850 |
| This compound (AlNbO₄) | Not available |
| Niobium pentoxide (Nb₂O₅) | 123105 |
| Aluminum oxide (Al₂O₃) | 9989226 |
| Lithium niobate (LiNbO₃) | 159404, 23665650 |
Dielectric Response and Relaxation Phenomena
Dielectric Spectroscopy Characterization
Dielectric spectroscopy is a powerful technique used to measure the dielectric properties of a material as a function of frequency. wikipedia.org It analyzes the interaction between an external electric field and the sample's intrinsic electric dipole moment, which is typically expressed by the complex permittivity. wikipedia.org
The dielectric permittivity (ε) of a material is a complex quantity (ε*) composed of a real part (ε') and an imaginary part (ε''). The real part, often called the dielectric constant, represents the material's ability to store electrical energy, while the imaginary part is associated with the dissipation or loss of energy. wikipedia.org
In dielectric materials, the dielectric constant typically exhibits a strong dependence on both frequency and temperature. Generally, at low frequencies, various polarization mechanisms (such as space charge, dipolar, ionic, and electronic polarization) have sufficient time to align with the applied electric field, resulting in a higher dielectric constant. researchgate.netintegratedsoft.com As the frequency increases, slower polarization mechanisms, like space charge and dipolar polarization, can no longer keep pace with the rapidly changing field, leading to a decrease in the dielectric constant. researchgate.net At very high frequencies, only the fast electronic and ionic polarizations contribute.
Temperature also significantly influences dielectric permittivity. As temperature rises, the thermal energy can assist in the orientation of dipoles, often increasing the dielectric constant. mdpi.com However, increased thermal agitation can also disrupt the alignment of dipoles, and increased conductivity at higher temperatures can lead to complex behaviors. mdpi.comnasa.gov For many ferroelectric and related materials, a distinct peak in the dielectric constant is observed at the phase transition temperature (Curie temperature). researchgate.net
While these general principles apply to ceramic niobates, specific experimental data, including data tables and graphical representations of the dielectric permittivity of Aluminium Niobate (AlNbO₄) as a function of frequency and temperature, are not extensively available in the reviewed public literature.
The loss tangent, or dissipation factor (tan δ), is the ratio of the imaginary part of the permittivity (ε'') to its real part (ε'). nasa.gov
tan δ = ε'' / ε'
This parameter quantifies the inherent dissipation of electromagnetic energy within the material, often in the form of heat. wikipedia.org A low loss tangent is desirable for materials used in applications like microwave resonators and high-frequency capacitors, as it signifies low energy loss. researchgate.net The analysis of the loss tangent across a range of frequencies and temperatures provides critical information about the energy loss mechanisms in the material, which can be linked to conductivity and dielectric relaxation phenomena. researchgate.netnasa.gov At low frequencies, high dielectric loss can be attributed to space charge polarization and DC conduction, while at high frequencies, the loss typically decreases as these mechanisms become less influential. researchgate.netintegratedsoft.com
Specific quantitative data or detailed loss tangent analysis for this compound (AlNbO₄) is not detailed in the currently accessible scientific literature.
Frequency and Temperature Dependence of Dielectric Permittivity
Dielectric Relaxation Mechanisms
Dielectric relaxation refers to the lag in the dielectric polarization's response to a changing electric field. wikipedia.org This phenomenon is the result of the movement of dipoles and electric charges within the material and is typically observed in the frequency range of 10² to 10¹⁰ Hz. wikipedia.org Understanding these mechanisms is key to interpreting the dielectric spectra.
Real-world dielectric materials rarely exhibit an ideal Debye-type relaxation, which assumes a single relaxation time. Instead, they often show a distribution of relaxation times due to the complexity of their microstructure and interactions. The Cole-Cole model is an empirical model used to describe such non-Debye relaxation behavior. nii.ac.jp It modifies the complex permittivity equation with a parameter, α (where 0 < α ≤ 1), which represents the width of the distribution of relaxation times. nii.ac.jp A value of α = 1 corresponds to an ideal Debye relaxation.
A Cole-Cole plot, which graphs the imaginary part of permittivity (ε'') against the real part (ε'), is a common tool for this analysis. For a Debye-type relaxation, the plot is a perfect semicircle centered on the ε' axis. For materials following the Cole-Cole model, the plot is a depressed semicircle, with the degree of depression indicating the extent of the distribution of relaxation times. nii.ac.jp This analysis allows for the determination of parameters like the static dielectric constant, the high-frequency dielectric constant, and the distribution of relaxation times, providing insight into the polydispersive nature of the relaxation. nii.ac.jp
Although the Cole-Cole model is widely applied to analyze niobate ceramics, specific studies applying this model to this compound (AlNbO₄) to determine its relaxation time distribution were not found in the reviewed literature.
In dielectric materials, the mechanisms responsible for electrical conduction are often intimately linked with the dielectric relaxation processes. The movement of charge carriers, such as hopping electrons or mobile ions, contributes to both AC conductivity and to the relaxation phenomena observed in the dielectric spectrum. Often, the activation energy calculated from the temperature dependence of DC conductivity is similar to the activation energy derived from the dielectric relaxation process, suggesting that both phenomena are governed by the same type of charge carriers. researchgate.netiupac.org
For many niobate-based ceramics, the conduction process is dominated by a hopping mechanism, where charge carriers move between localized states. researchgate.netiupac.org This is often analyzed using Jonscher's universal power law for AC conductivity. researchgate.net Studies on tungsten-doped this compound have provided insights into its electrical properties. For pure AlNbO₄, Arrhenius plots of total electrical conductivity show a linear behavior with an activation energy of 0.304 eV. sciopen.com Doping with tungsten was found to improve electrical conductivity in the higher temperature region (above 600 °C), suggesting the creation of a new electrical conduction path with a lower activation energy. sciopen.com This thermally activated conduction process, involving the hopping of charge carriers, is directly correlated with the dielectric relaxation observed in the material at different temperatures and frequencies.
Table 1: Electrical Properties of Pure AlNbO₄
| Property | Value | Temperature Range |
| Activation Energy for Conduction | 0.304 eV | Wide temperature range sciopen.com |
Point defects, such as cation or anion vacancies and impurity ions, play a significant role in the dielectric properties of ceramic materials. ijraset.com In perovskite and related niobate structures, oxygen vacancies are common defects that can have a profound impact. agc-multimaterial.com These vacancies can associate with acceptor dopants or other lattice defects to form "defect dipoles". ijraset.com
Correlation between Conduction Mechanisms and Relaxation Processes
Impedance Spectroscopy for Electrical Conductivity and Grain Boundary Effects
In a typical impedance spectroscopy measurement of a polycrystalline ceramic, the complex impedance (Z* = Z' - jZ'') is plotted in a Nyquist plot (Z'' vs. Z'). For many ceramic systems, this plot reveals two distinct, albeit often overlapping, semicircular arcs. These arcs are conventionally modeled using an equivalent circuit consisting of two parallel resistor-capacitor (RC) elements connected in series. The semicircle appearing at higher frequencies is attributed to the electrical response of the grains (bulk material), characterized by grain resistance (R_g) and grain capacitance (C_g). The semicircle at lower frequencies represents the contribution from the more resistive grain boundaries, characterized by grain boundary resistance (R_gb) and grain boundary capacitance (C_gb). researchgate.netmdpi.com The total DC resistance of the ceramic is the sum of these individual resistances.
Research on this compound (AlNbO4) nanopowder has employed impedance analysis to understand its conductive properties. researchgate.net Studies show that the temperature-dependent conductivity of AlNbO4 follows the Arrhenius relationship, which indicates a thermally activated conduction mechanism. researchgate.net This behavior is common in ceramic materials where charge carrier mobility increases with temperature.
Detailed Research Findings
The primary finding from impedance studies on AlNbO4 is the characterization of its conduction process as thermally activated. researchgate.net The activation energy (Ea) is a key parameter derived from the Arrhenius plot (log of conductivity vs. inverse temperature), representing the energy barrier that charge carriers must overcome to move through the material. For AlNbO4 nanopowder, a specific activation energy has been determined. researchgate.net
| Material | Activation Energy (Ea) | Source |
|---|---|---|
| This compound (AlNbO4) Nanopowder | 0.26 eV | researchgate.net |
| Temperature (°C) | Grain Resistance (R_g) (kΩ) | Grain Boundary Resistance (R_gb) (kΩ) |
|---|---|---|
| 450 | 850 | 4500 |
| 475 | 350 | 1800 |
| 500 | 150 | 700 |
| 525 | 60 | 250 |
| 550 | 25 | 90 |
Note: This table is a representative example based on the behavior of similar ceramic systems to illustrate the type of data obtained from impedance analysis and does not represent experimentally measured values for this compound.
The analysis reveals that grain boundary resistance is significantly higher than grain resistance at lower temperatures, but both decrease as temperature rises. mdpi.com This detailed characterization allows for the targeted modification of the material's microstructure or composition to tailor its electrical conductivity for specific applications.
Optical Phenomena and Electro Optical Response
Photoluminescence (PL) Spectroscopy
Photoluminescence in materials like aluminium niobate involves the absorption of photons, leading to electronic excitation, followed by the emission of photons as the system returns to a lower energy state. The characteristics of this emission provide valuable insights into the material's electronic structure and local atomic environment.
The photoluminescence in niobate-containing materials is intrinsically linked to the electronic structure of the niobium (Nb⁵⁺) ions and their coordination within the host matrix. The emission mechanism is generally attributed to a charge transfer transition between the oxygen ligands (O²⁻) and the central niobium ion (Nb⁵⁺) within the [NbO₆] octahedral units. In this process, an electron from a 2p orbital of an oxygen ion is excited to an empty 4d orbital of a neighboring Nb⁵⁺ ion.
The local environment of the Nb⁵⁺ ion, including its coordination number, the connectivity of the polyhedra, and the degree of distortion, significantly impacts the photoluminescent properties. Studies on various crystalline niobates have shown that these local structural variations can cause the PL emission to range from 19,000 to 27,000 cm⁻¹. A higher degree of distortion in the [NbO₆] octahedra has been correlated with an enhancement of the visible emission. This distortion can influence the energy levels involved in the charge transfer, thereby affecting the emission wavelength and intensity.
The data presented in the table below illustrates the effect of niobate content on the Stokes Shift in aluminosilicate (B74896) glasses, indicating changes in the structural environment of the niobium ions. A systematic decrease in the Stokes Shift with increasing niobate content suggests a progression towards less distorted, corner-shared [NbO₆] units.
Table 1: Influence of Niobate Content on Stokes Shift in Aluminosilicate Glasses
| Niobate Content (mol%) | Stokes Shift (cm⁻¹) |
| 1 | ~17,000 |
| 3 | ~15,500 |
| 5 | ~14,000 |
| 10 | ~12,500 |
| 20 | ~11,000 |
Note: This table is generated based on trends described in the literature for alkali-niobate aluminosilicate glasses and illustrates the general relationship between niobate content and Stokes Shift.
The incorporation of dopant ions, such as europium (Eu³⁺), into this compound systems introduces new energy transfer pathways and allows for the material's use as a host for luminescent activators. Europium doping, in particular, serves as a sensitive probe of the local structure of the glass network.
In Eu-doped alkali-niobate aluminosilicate glasses, the crystal field strength around the Eu³⁺ ions is strongly influenced by the bulk chemistry and the niobate content. A key finding is the occurrence of energy transfer from the [NbO₆] host to the Eu³⁺ ions. This process demonstrates the potential of niobate-based glasses and glass-ceramics as efficient host materials for lanthanide ion-activated luminescence. The mechanism involves the absorption of energy by the niobate groups followed by a non-radiative transfer of this energy to the Eu³⁺ ions, which then emit at their characteristic wavelengths. This energy transfer is crucial for the development of phosphors and other luminescent materials. In some systems, an enhanced emission intensity is observed, suggesting efficient energy transfer and migration of electronic excitation.
Influence of Niobate Content and Bulk Chemistry on PL Emission
Nonlinear Optical Properties
Nonlinear optics describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. These properties are fundamental to applications such as optical switching, frequency conversion, and optical limiting.
Third-order nonlinear optical properties are characterized by the third-order susceptibility, χ⁽³⁾. While extensive research exists for materials like lithium niobate (LiNbO₃), specific investigations into the third-order nonlinearity of pure this compound (AlNbO₄) are not widely reported in the available literature.
However, studies on related niobate compounds provide some insight. For example, investigations of copper niobate (CuNb₂O₆) have revealed significant third-order nonlinear optical properties. In these materials, the nonlinearity is attributed to the metal-oxygen bonds within the Nb-O octahedra. Distortions in these octahedra can lead to changes in polarization and influence the nonlinear coefficients. In CuNb₂O₆, a higher third-order nonlinear optical susceptibility is observed, which is primarily dominated by nonlinear refraction. This suggests that niobate-based materials can exhibit strong third-order nonlinear effects, although specific data for AlNbO₄ is needed for a complete understanding. The third-order nonlinear optical properties of various materials are often compared using the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).
The photorefractive effect is a phenomenon where the local refractive index of a material is altered by photo-induced charge carriers. This effect is of interest for applications in holographic data storage, optical image processing, and phase conjugation.
Specific studies on the photorefractive effect in this compound are limited in the current body of scientific literature. The majority of research on the photorefractive effect in niobates has been focused on lithium niobate (LiNbO₃). In LiNbO₃, the effect arises from the photo-excitation of electrons from impurity or defect centers (like Fe²⁺), their migration, and subsequent trapping in darker regions of the crystal. This charge separation creates a space-charge field that modulates the refractive index via the linear electro-optic (Pockels) effect.
While direct experimental data for this compound is scarce, it is plausible that similar mechanisms could be at play if suitable defect centers are present in the crystal lattice. The presence of impurities and defects can significantly influence a material's susceptibility to the photorefractive effect. Further research is required to determine the extent and nature of the photorefractive effect in this compound.
Third-Order Nonlinearity Investigations
Electro-Optical Coupling and Modulation
The electro-optic effect describes the change in a material's optical properties, specifically its refractive index, in response to an applied electric field. meta-laser.com This phenomenon is fundamental to a wide range of photonic devices, particularly electro-optic modulators that are crucial for modern telecommunications and optical computing. meta-laser.comsfu.ca Materials that lack inversion symmetry in their crystal structure can exhibit the linear electro-optic effect, also known as the Pockels effect, where the change in refractive index is directly proportional to the strength of the external electric field. meta-laser.com
The magnitude of the Pockels effect in a material is quantified by its electro-optic coefficients (often denoted as rᵢⱼ), which are tensor components that relate the change in refractive index to the applied electric field. sfu.caresearchgate.net The analysis of these coefficients is critical for evaluating a material's potential for use in electro-optic devices. sfu.ca
For many well-established electro-optic materials, these coefficients are thoroughly characterized. Lithium niobate (LiNbO₃), for example, is widely used due to its large Pockels coefficient, with its most significant component, r₃₃, having values reported around 27-34 pm/V. beilstein-journals.orgnih.gov Similarly, materials like potassium tantalum niobate (KTN) are noted for having exceptionally large quadratic electro-optic coefficients. mdpi.com
For this compound (AlNbO₄), which has a monoclinic crystal structure, there is a noted potential for electro-optical properties. scispace.comdtic.mil However, detailed experimental measurements and analysis quantifying its specific linear electro-optic (Pockels) coefficients are not prominently available in current research literature. While studies have explored the structural and luminescent properties of AlNbO₄, a corresponding characterization of its electro-optic tensor components remains an area for further investigation. researchgate.net
| Material | Crystal Family | Key Electro-Optic Coefficient | Value (pm/V) |
| Lithium Niobate (LiNbO₃) | Trigonal | r₃₃ | ~27-34 beilstein-journals.orgnih.gov |
| Aluminum Nitride (AlN) | Hexagonal | r₃₃, r₁₃ | ~1 arxiv.org |
| Barium Titanate (BTO) | Perovskite | r₅₁ | up to ~800 (thin film) nih.gov |
| This compound (AlNbO₄) | Monoclinic scispace.com | N/A | Not Found |
Integrated photonics seeks to miniaturize optical components and circuits onto a single chip, analogous to electronic integrated circuits. mpg.de A key component in these photonic integrated circuits (PICs) is the high-speed electro-optic modulator, which encodes data onto beams of light. nih.govmpg.de The development of thin-film material platforms, such as lithium niobate-on-insulator (LNOI), has been a significant driver in this field, enabling the creation of compact and efficient modulators. nih.govopticaopen.org
The LNOI platform leverages the strong electro-optic effect of lithium niobate in a thin-film format to create devices with high modulation speeds and low power consumption. nih.govopticaopen.org These advancements have led to breakthroughs in optical communication, microwave photonics, and quantum integration. opticaopen.org Likewise, materials like aluminum nitride (AlN) are being investigated for PICs due to their CMOS compatibility and inherent Pockels effect, allowing for the integration of active electro-optic functions on-chip. arxiv.org
While theoretical and experimental research into integrated photonics is active for materials like LiNbO₃ and AlN, there is a notable lack of studies focusing on this compound (AlNbO₄) for these applications. The potential of AlNbO₄ in integrated photonics remains largely unexplored, with no significant theoretical proposals or experimental demonstrations of AlNbO₄-based modulators or other active photonic devices found in the available research. Its primary research focus has been in areas such as luminescence and as a potential anode material for batteries. researchgate.netacs.org
Electro-Optic Coefficient Analysis
Guided-Wave Optical Properties in Thin Film Structures
Guided-wave optics is the foundational principle behind most integrated photonic devices. It involves confining light within a material that has a higher refractive index than its surroundings, typically in a thin-film or ridge waveguide structure. ucl.ac.uk This confinement allows light to be directed and manipulated over long distances on a chip with low loss, which is essential for building complex optical circuits. ucl.ac.ukmdpi.com
The propagation characteristics of light in these structures are described by guided-wave modes. ucl.ac.uk The ability to fabricate high-quality thin films with low surface roughness is critical, as imperfections can lead to significant scattering losses. femto-st.fr For materials like lithium niobate, the development of LNOI wafers has enabled the creation of high-contrast waveguides that strongly confine light, a significant improvement over older diffusion-based methods. femto-st.fr
The study of guided-wave properties involves characterizing parameters such as propagation loss, modal profiles, and dispersion. femto-st.frresearchgate.net These properties have been investigated for thin films of various optical materials, including lithium niobate and sapphire heterostructures, to understand their potential for high-frequency acoustic and optical applications. femto-st.fr However, specific research dedicated to the fabrication of this compound thin films and the characterization of their guided-wave optical properties is not documented in the available literature. While the synthesis of AlNbO₄ nanowires and micro-sized particles has been reported, studies detailing their integration into thin-film waveguide structures for light guiding applications are absent. acs.org
Ferroelectric and Piezoelectric Behavior
Ferroelectric Domain Engineering
Ferroelectric domain engineering is the process of artificially creating and manipulating regions (domains) within a crystal where the spontaneous polarization has a uniform direction. oejournal.orgfau.de This manipulation allows for the tailoring of a material's optical and acoustic properties for specific device applications. oejournal.org Studies have confirmed the existence of domains in AlNbO4, which is a fundamental indicator of its potential for domain engineering. researchgate.net
The creation of domain patterns on the micro- and nano-scale is crucial for developing advanced devices. cadence.com While specific applications on AlNbO4 are not extensively documented, the standard methods developed for other ferroelectrics like LiNbO3 are applicable.
Electric Field Poling with Lithographically Defined Electrodes: This is a primary "top-down" method where a strong electric field, exceeding the material's coercive field, is applied to the crystal surface via patterned electrodes. oejournal.orgcadence.com The electrodes, typically fabricated using photolithography, define the areas where the polarization will be inverted. cadence.com This technique allows for the creation of periodic domain patterns, often referred to as periodically poled structures. oejournal.org
Scanning Probe Lithography (SPL): For nano-scale patterning, SPL techniques offer high resolution. wikipedia.org A biased conductive tip of a scanning probe microscope (SPM) is used to apply a localized electric field to the ferroelectric surface, enabling the direct writing of custom domain patterns with nanoscale precision. wikipedia.org This method is slower as it is a serial process, but it provides unmatched control over the domain geometry. researchgate.net
Shadow Masking: This technique involves depositing material through a stencil or "shadow mask" with defined micro- and nano-scale apertures. ncl.ac.uk For domain engineering, this could be used to create the electrode patterns necessary for subsequent electric field poling. ncl.ac.uk
The core of ferroelectricity is the ability to switch the direction of spontaneous polarization with an external electric field. fishersci.be When a field of sufficient strength (the coercive field) is applied, the ions in the crystal lattice shift, leading to a reversal of the permanent dipole moment. oejournal.org
In many perovskite niobates, such as Silver Niobate (AgNbO3), the application of an electric field can induce complex polarization events, including transitions between antiferroelectric and ferroelectric states. wikipedia.org These events are characterized by distinct current peaks in current-electric field (I-E) measurements. wikipedia.org For a typical ferroelectric material, applying a cyclic electric field results in a polarization reversal that traces a characteristic hysteresis loop. The process involves the nucleation of new domains with the opposite polarization, followed by the growth of these domains until the entire region under the electrode is switched. cadence.com
To verify the success of domain engineering, several microscopic techniques are used to visualize the patterned domains. oejournal.org The choice of method depends on factors like required resolution, whether the sample can be damaged, and if in-situ imaging is needed. epa.gov
Piezoresponse Force Microscopy (PFM): PFM is a non-destructive scanning probe technique that has become a standard for imaging ferroelectric domains. nist.gov It measures the local piezoelectric response of the material. An AC voltage is applied to the conductive PFM tip, causing the domains to oscillate due to the converse piezoelectric effect. The phase of this oscillation is directly related to the direction of the polarization vector, allowing for high-contrast mapping of up and down domains. nist.gov
Second Harmonic Generation (SHG) Microscopy: This non-destructive, all-optical method is highly effective for visualizing domain structures. epa.gov SHG is a nonlinear optical process that is sensitive to crystal symmetry. At the boundary between two domains of opposite polarization (a domain wall), the symmetry is broken, leading to a strong enhancement of the SHG signal. vlabs.ac.in By scanning a focused laser beam across the sample and collecting the second harmonic light, a map of the domain walls can be generated. epa.govvlabs.ac.in
Selective Chemical Etching: This is a destructive but simple method for domain visualization. For many ferroelectrics, certain acids (like hydrofluoric acid for niobates) etch the positive and negative domain surfaces at different rates. nist.gov After etching, the domain pattern can be easily visualized using standard optical or electron microscopy. nist.gov
Field-Induced Polarization Events
Hysteresis Loop Characteristics and Polarization Reversal
The defining characteristic of a ferroelectric material is the hysteresis loop observed in a plot of polarization (P) versus applied electric field (E). cadence.com This loop demonstrates that the polarization of the material lags behind the applied field. capes.gov.bruib.no
The key parameters of a P-E hysteresis loop are:
Spontaneous Polarization (Ps): The polarization at zero electric field, which represents the intrinsic polarization of a single domain. It is typically found by extrapolating the saturation part of the loop back to the polarization axis.
Remnant Polarization (Pr): The polarization remaining in the material after the external electric field is removed (E=0). uib.no This property is the basis for ferroelectric memory devices. cadence.com
Coercive Field (Ec): The magnitude of the reverse electric field required to reduce the polarization of a previously saturated sample back to zero. uib.no It represents the field needed to force the polarization to switch.
Piezoelectric Response and Electromechanical Coupling
The piezoelectric effect is the reversible, linear coupling between the mechanical and electrical states of a material. uq.edu.au The direct effect is the generation of an electric charge from an applied stress, while the converse effect is the generation of mechanical strain from an applied electric field. uq.edu.au
The strength of this response is quantified by the piezoelectric coefficients. The piezoelectric charge coefficient, denoted as dij, relates the induced polarization to the applied mechanical stress or the induced strain to the applied electric field. ncl.ac.uk For example, d33 represents the response parallel to the direction of the electric field (polar axis), while d31 represents the response in a perpendicular direction. nih.gov The electromechanical coupling factor, k, describes the efficiency of energy conversion between electrical and mechanical forms. uq.edu.au For instance, a thickness electromechanical coupling factor (kt) has been measured for other niobate-based composites. nih.gov
The piezoelectric properties of a material are intrinsically linked to its crystal structure and the behavior of its ferroelectric domains. In materials classified as "rotator" ferroelectrics, a high shear piezoelectric coefficient (d15) allows for significant piezoelectric response through the rotation of the polarization vector under an electric field. nih.gov
The piezoelectric properties of materials are widely exploited in pressure sensors. Micro-Electro-Mechanical Systems (MEMS) technology enables the fabrication of micro-scale pressure sensors that offer small size and high performance. oejournal.org In a typical design, a diaphragm made of a piezoelectric material deforms under applied pressure, generating a measurable output voltage.
Theoretical modeling, primarily using the Finite Element Method (FEM) in software like COMSOL Multiphysics, is essential for designing and optimizing these sensors. Such models can simulate the sensor's performance by analyzing parameters like the deflection of a membrane and the resulting output voltage as a function of applied pressure. oejournal.org Studies on materials like Aluminum Nitride (AlN) and Lithium Niobate (LiNbO3) demonstrate that these simulations can predict sensor sensitivity and behavior under various conditions, guiding the design of the sensor's geometry and material choice for optimal performance in applications ranging from industrial controls to medical devices.
Acoustic Resonator Development (Theoretical and Experimental)
Content for this section cannot be generated as there is no available scientific literature or research data concerning the theoretical or experimental development of acoustic resonators based on the compound Aluminium Niobate (AlNbO₄).
Theoretical Modeling and Simulation Advancements
Atomistic Simulation Techniques
Atomistic simulations are crucial for understanding the intrinsic properties of aluminum niobate, which are dictated by its crystal structure and the interactions between its constituent atoms.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of materials from first principles. For aluminum niobate and related materials, DFT calculations are instrumental in predicting a wide range of properties.
In analogous niobate systems like lithium niobate (LiNbO₃), DFT calculations have been used to explore the effects of metal doping, including with aluminum, on the electronic and optical properties. x-mol.netias.ac.in Studies have shown that doping can alter the bandgap and shift the optical absorption edge, which is critical for optoelectronic applications. x-mol.netias.ac.inresearchgate.net For instance, doping LiNbO₃ with aluminum can reduce the bandgap, potentially enhancing its performance in photovoltaic applications. x-mol.netias.ac.in DFT is also used to investigate the properties of pristine LiNbO₃, with different functionals providing insights into its structural, electronic, and optical characteristics. researchgate.net Furthermore, DFT has been utilized to study hole polarons and defect-bound exciton (B1674681) polarons in LiNbO₃, which are crucial for understanding its optical properties. mdpi.com
Theoretical studies on other niobates, such as lead niobate and zinc niobate, have used DFT to investigate their electronic structure and correlate it with their catalytic performance. rsc.org DFT calculations on perovskite niobates like KTaO₃ have been used to predict their structural, electronic, and magnetic properties at the few-atomic-layer limit, revealing thickness-dependent and stoichiometry-dependent behavior. rsc.org
Table 1: Predicted Properties of Niobate-Based Materials from DFT Calculations (Note: This table contains data for analogous materials as direct data for aluminum niobate is limited.)
| Material System | Predicted Property | Value/Observation | Reference |
|---|---|---|---|
| NbₙAl Clusters | Al Atom Position | Surface occupation | nih.gov |
| NbₙAl Clusters | Charge Transfer | From Al to Nb | nih.gov |
| Al-doped LiNbO₃ | Optical Property | Red-shift in absorption edge | x-mol.netias.ac.in |
| Al-doped LiNbO₃ | Bandgap | Reduced | x-mol.netias.ac.in |
| LiNbO₃ | Bandgap (GGA-PBES+U) | 3.78 eV | researchgate.net |
| LiNbO₃ | Bandgap (MGGA-TB09+c) | 3.79 eV | researchgate.net |
| Pb₂.₈Nb₂O₇.₈ | Crystal Structure | Orthorhombic | rsc.org |
| KTaO₃ (few-layer) | Electronic Property | Varies with thickness and stoichiometry | rsc.org |
Classical Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of materials at the atomic scale, providing insights into dynamic processes like diffusion and structural transformations. For aluminum niobate, which is a candidate anode material for lithium-ion batteries, MD simulations are invaluable for understanding ion transport mechanisms.
MD simulations have been used to study aluminum diffusion in other complex alloys, revealing diffusion constants, activation enthalpies, and activation volumes. uni-bielefeld.de These studies demonstrate the capability of MD to elucidate microscopic atomic dynamics, which is often difficult to measure experimentally. uni-bielefeld.de In the context of battery materials, MD simulations have been employed to investigate the mechanical properties of NMC (nickel-manganese-cobalt) cathode materials, showing how elasticity changes with composition. mdpi.com For aluminum-ion batteries, MD simulations have been used to study the properties of electrolytes, illustrating the effect of different solvents and salt concentrations on viscosity, diffusion, and conductivity. chemrxiv.orgchemrxiv.org
Kinetic Monte Carlo (kMC) simulations are a powerful tool for studying processes that occur over longer timescales than are accessible with MD, such as diffusion-controlled phenomena in alloys and ion intercalation in battery electrodes. free.fr The kMC method has been successfully applied to study clustering in aluminum alloys, providing a quantitative understanding of the evolution of atomic clusters over time. nih.gov In the context of Li-ion batteries, kMC simulations have been instrumental in describing the physicochemical processes involved in ion (de)intercalation on an atomistic scale over long time scales. researchgate.net These simulations can model the exchange of ions at the electrode-electrolyte interface and their diffusion within the host material. researchgate.net For materials like aluminum niobate, kMC could be used to simulate the kinetics of Li⁺ intercalation and deintercalation, helping to understand the rate performance and cycling stability.
The Finite Element Method (FEM) is a numerical technique for solving problems of engineering and mathematical physics. It is particularly useful for analyzing the mechanical and electrical behavior of materials and devices at the macroscopic level. shapesbyhydro.com
In the context of materials science, FEM is used to simulate the mechanical response of components to external loads, helping to predict stress distribution, deformation, and potential failure points. atlantis-press.comist.edu.pk For instance, FEM analysis has been applied to study the milling process of aluminum alloys to evaluate deformation and stress. atlantis-press.com It has also been used for the stress analysis of aluminum plates with drilled holes to determine stress concentration factors. ist.edu.pk
For piezoelectric materials like niobates, FEM is crucial for designing and optimizing devices such as sensors and energy harvesters. scirp.orgscispace.com Studies have used FEM to model cantilevers made of materials like lithium niobate and aluminum nitride to predict their resonant frequencies and power output. scirp.org This type of modeling allows for the virtual prototyping and optimization of device geometries before fabrication, saving time and resources. shapesbyhydro.com For aluminum niobate, FEM could be employed to model the mechanical stresses induced during the lithiation/delithiation process in a battery, which is a key factor in determining the material's structural integrity and cycle life. sciopen.com
Classical Molecular Dynamics (MD) and Kinetic Monte Carlo (kMC)
Multiscale Modeling Frameworks
Multiscale modeling frameworks aim to bridge the different length and time scales by integrating various computational techniques. dierk-raabe.comfrontiersin.org This approach is essential for capturing the complex interplay between phenomena occurring at the atomic, microscopic, and macroscopic levels. dierk-raabe.com For a material like aluminum niobate, a multiscale approach would involve using DFT to obtain fundamental parameters, which are then used to develop interatomic potentials for large-scale MD or kMC simulations. The results from these atomistic simulations can then inform continuum models, such as those used in FEM, to predict the performance of a device. dierk-raabe.com
Computational Materials Design and Discovery
Computational materials design leverages theoretical and computational methods to accelerate the discovery and development of new materials with desired properties. amolf.nlamazon.comgoogle.com This approach is particularly relevant for designing next-generation battery materials, including novel anodes like aluminum niobate. amolf.nl
By using high-throughput computational screening, researchers can rapidly evaluate a large number of candidate materials to identify those with the most promising characteristics. This process often involves using DFT to calculate fundamental properties like voltage, capacity, and ion diffusion barriers. Machine learning models can then be trained on these large datasets to predict the properties of new, unstudied materials, further accelerating the discovery process. chemrxiv.org The computational design of anode materials for lithium-ion and other metal-ion batteries is an active area of research, with a focus on finding materials with high capacity, good rate capability, and long-term stability. amolf.nlmdpi.com
Prediction and Optimization of Electronic, Thermal, and Mechanical Properties
A primary goal of theoretical modeling is to predict and optimize the key properties of materials for specific applications.
Electronic Properties: DFT is the primary tool for predicting the electronic properties of materials, such as the band structure, density of states, and optical properties. x-mol.netias.ac.inresearchgate.netijcce.ac.ir As discussed, DFT calculations on related niobate systems have shown that doping can be an effective strategy for tuning the electronic and optical properties. x-mol.netias.ac.inresearchgate.net Machine learning is also emerging as a powerful tool to predict electronic properties with an accuracy comparable to DFT but at a much lower computational cost. researchgate.net
Thermal Properties: The prediction of thermal conductivity is crucial for applications involving heat management. Theoretical methods to calculate thermal conductivity include those based on the Boltzmann transport equation and molecular dynamics simulations. researchgate.netutah.edu Recently, deep learning interatomic potentials have been shown to accurately predict the thermal conductivity of complex layered oxides, overcoming some of the limitations of traditional methods. aip.org Machine learning models are also being developed to predict the thermal conductivity of alloys based on their composition and processing history. mdpi.comresearchgate.net For a material like aluminum niobate, predicting its thermal conductivity is important for assessing its stability and performance in applications like high-power batteries.
Mechanical Properties: Understanding the mechanical properties of a material is critical for ensuring its structural integrity and reliability. mdpi.com Atomistic simulations like MD can be used to calculate elastic constants and study deformation mechanisms at the nanoscale. mdpi.com At the macroscopic level, FEM is used to analyze the mechanical behavior of components under various loading conditions. atlantis-press.comist.edu.pk For battery materials, it is particularly important to understand the mechanical stresses that develop during charging and discharging, as these can lead to fracture and capacity fade. sciopen.com Machine learning is also being increasingly used to predict the mechanical properties of alloys based on their chemical composition and processing parameters. researchgate.netbrunel.ac.uk
Advanced Research Applications and Future Perspectives
Anode Materials for Advanced Lithium-Ion Battery Systems
Aluminium niobate, particularly in the AlNb₁₁O₂₉ form, has been identified as a promising anode material for the next generation of lithium-ion batteries (LIBs). nih.govresearchgate.net It presents a compelling alternative to conventional materials like graphite (B72142) and lithium titanate (LTO), offering a combination of high capacity, operational safety, and fast-charging capabilities. wikipedia.org
The functionality of this compound as an anode is rooted in its ability to host lithium ions (Li+) through an intercalation mechanism. In-situ X-ray diffraction studies have confirmed this process, where Li+ ions are reversibly inserted into and removed from the crystal lattice of AlNb₁₁O₂₉ during the charge and discharge cycles. nih.govamericanelements.comereztech.comamericanelements.com This process involves the redox reactions of niobium ions. Cyclic voltammetry has identified distinct redox pairs corresponding to Nb³⁺/Nb⁴⁺ and Nb⁴⁺/Nb⁵⁺, which facilitate the electrochemical storage of lithium. The safe operating potential of around 1.68 V against Li/Li+ mitigates the risk of lithium dendrite formation, a common safety concern with graphite anodes. nih.govamericanelements.com
A key advantage of this compound is its exceptional structural stability during repeated lithiation and delithiation. nih.govamericanelements.comereztech.comamericanelements.com The open-shear ReO₃-type crystal structure of compounds like AlNb₁₁O₂₉ provides stable channels for Li+ ion transport with minimal volume change. This intrinsic stability prevents the mechanical degradation of the electrode over many cycles. The high bond energy of Al-O (511 kJ mol⁻¹) is also believed to contribute to this enhanced cycling stability. wikipedia.org This robustness leads to a long service life for the battery, a critical factor for applications such as electric vehicles and large-scale grid storage.
This compound has demonstrated excellent high-rate performance and long-term cycling stability. nih.gov Researchers have focused on nanostructuring as a primary strategy to enhance these properties. For instance, AlNb₁₁O₂₉ nanowires synthesized with a unique bamboo-like morphology provide a large electrode-electrolyte interfacial area and shorten the pathways for ion and electron transport. nih.govamericanelements.com This architecture is crucial for achieving superior performance metrics.
Another key strategy involves scalable synthesis methods, such as sol-gel processes, to produce sub-micron AlNb₁₁O₂₉ powder that can be formulated into practical electrodes with high active material loading. wikipedia.org Doping the niobate structure, as seen with aluminum-doped titanium niobate, is another effective approach to enhance electronic conductivity and facilitate faster Li-ion kinetics. americanelements.com
Table 1: Electrochemical Performance of AlNb₁₁O₂₉ Nanowire Anodes
| Performance Metric | Value | C-Rate | Conditions | Source(s) |
|---|---|---|---|---|
| Reversible Capacity | 266 mAh g⁻¹ | 0.1 C | Half-cell vs. Li | nih.govamericanelements.comamericanelements.com |
| High-Rate Capacity | 192 mAh g⁻¹ | 10 C | Half-cell vs. Li | nih.govamericanelements.comereztech.comamericanelements.com |
| Capacity Retention | 96.3% over 500 cycles | 10 C | Half-cell vs. Li | nih.govereztech.comamericanelements.com |
| Capacity Retention | ~65% over 1000 cycles | 0.5 C | Half-cell vs. Li | wikipedia.org |
| Initial Coulombic Efficiency | 93.3% | 0.1 C | Half-cell vs. Li | americanelements.comamericanelements.com |
| Full Cell Energy Density | 390 Wh kg⁻¹ | 0.1 C | vs. LiNi₀.₅Mn₁.₅O₄ | nih.govereztech.comamericanelements.com |
Structural Stability during Electrochemical Cycling
Photonic Integrated Circuits and Optical Devices
While direct research into this compound for photonic integrated circuits (PICs) is still an emerging area, the properties of its constituent materials, such as lithium niobate (LiNbO₃) and aluminum-based compounds like aluminum nitride (AlN), suggest significant potential. LiNbO₃ is a cornerstone material for electro-optic modulators due to its large nonlinear and electro-optic coefficients. nih.govnih.gov Similarly, AlN is gaining traction for nonlinear optics and on-chip applications due to its high stability and power handling capability. wikipedia.org
The combination of aluminum and niobate in a single compound could offer a unique platform for optical devices. For example, metasurfaces designed with aluminum and lithium niobate have been numerically studied for applications like tunable color filters and sensors, demonstrating how these materials can be integrated to manipulate light at the nanoscale. Given the stability and optical properties of related materials, this compound could be explored for creating passive components like low-loss waveguides or for applications requiring high power handling in the UV-VIS spectrum, an area where materials like AlN excel. wikipedia.org
High-Power Energy Storage and Conversion
The demonstrated high-rate capabilities of this compound anodes directly translate to applications in high-power energy storage. wikipedia.org The ability to charge and discharge rapidly without significant degradation makes it suitable for devices that require quick energy delivery, such as regenerative braking systems and power grid stabilization. A full cell using an AlNb₁₁O₂₉ anode and a LiNi₀.₅Mn₁.₅O₄ cathode can deliver a high energy density of 390 Wh kg⁻¹, underscoring its potential for practical high-energy and high-power batteries. nih.govamericanelements.comwikipedia.org
Beyond battery storage, related niobate materials are being investigated for energy conversion. For example, silver niobate (AgNbO₃) is studied for its use in high-power energy conversion systems, leveraging its anti-ferroelectric properties. nih.gov Piezoelectric materials like lithium niobate are also being developed into acoustic resonators for efficient power conversion circuits. These research avenues suggest that this compound could be a candidate for solid-state energy conversion technologies, although further investigation is required.
Multifunctional Devices Integrating Coupled Responses
The future of advanced materials lies in multifunctionality, where a single material can perform several functions by responding to different external stimuli. Niobates are particularly promising in this regard. Silver niobate (AgNbO₃), for instance, exhibits coupled responses to electric fields, light, and mechanical forces, making it suitable for devices that integrate dielectric, piezoelectric, and photocatalytic functions. nih.gov Lithium niobate is also well-known for its diverse coupled properties, including piezoelectric, acousto-optic, and electro-optic effects, which are harnessed in micro-opto-electro-mechanical systems (MOEMS). nih.gov
As a member of the niobate family, this compound is a candidate for similar multifunctional applications. Its potential piezoelectric and electro-optic properties, combined with its demonstrated electrochemical activity, could lead to the development of novel devices. Such devices might include self-powered sensors where mechanical energy is converted to electrical energy to power a sensing function, or photo-electrochemical systems where light absorption enhances energy storage. Exploring these coupled responses in this compound represents a frontier for future materials science research.
Emerging Applications in Sensing and Actuation
The unique electrochemical and semiconductor properties of this compound have positioned it as a material of interest for advanced sensing applications. Research has specifically highlighted its potential in the development of chemical sensors.
One notable application is in gas sensing. Nanopowders of orthorhombic this compound (AlNbO₄) have been synthesized and investigated for their ability to detect various reducing gases. researchgate.net These nanopowders, with an average particle size of 30 nm in width and 60 nm in length, have demonstrated significant sensitivity and selectivity towards ethanol (B145695). researchgate.net The material functions as a semiconductor metal oxide, and its electrical resistance changes measurably in the presence of target gases. researchgate.net Studies have shown that AlNbO₄-based sensors exhibit a high sensitivity of 99% to ethanol at an operating temperature of 250°C, which is substantially higher than its response to other gases like liquefied petroleum gas (LPG) and ammonia. researchgate.net The underlying mechanism for this sensing capability is related to the material's wide band gap, estimated at 3.63 eV, and its temperature-dependent conductivity. researchgate.net
The performance of such sensors is heavily influenced by the material's morphology, specific surface area, and powder dispersibility, making the synthesis method a critical factor in sensor development. researchgate.net
While the piezoelectric properties of niobate-containing materials are well-known and extensively utilized in actuators, specific applications of This compound in actuation are still an emerging area of research. mdpi.comcambridge.org The broader family of niobates, such as Lithium Niobate (LiNbO₃), often in conjunction with aluminum electrodes, are prominent in Micro-Electro-Mechanical Systems (MEMS) for actuation. arxiv.orgarxiv.orgscirp.org These established applications in related materials suggest a potential pathway for the future investigation of this compound's piezoelectric and electromechanical properties for actuation purposes.
Outlook for this compound Research and Development
The future of this compound research appears to be branching into several key areas, driven by the promising results in energy storage and sensing. A significant direction is the continued exploration of different stoichiometries of the compound for specific high-performance applications. For instance, while AlNbO₄ has been shown to be effective for gas sensing, compounds like AlNb₁₁O₂₉ are being developed as safe, high-capacity anode materials for next-generation lithium-ion batteries. researchgate.netresearchgate.net
Key research and development outlooks include:
Advanced Synthesis and Nanostructuring: Future work will likely focus on refining synthesis techniques to produce this compound with controlled morphologies, such as nanowires, nanorods, and thin films. researchgate.net As seen in sensing applications, the material's performance is intrinsically linked to its structural properties at the nanoscale. researchgate.net Developing scalable processes for these nanostructures is crucial for their commercial viability. jhuapl.edu
Enhancement of Electrochemical Properties: For energy storage applications, research will continue to aim at improving the gravimetric capacity, rate capability, and long-term cycling stability of this compound anodes. researchgate.netjhuapl.edu This includes optimizing electrode formulations and understanding the fundamental mechanisms of ion intercalation and diffusion within the crystal structure. researchgate.net
Exploration of Piezoelectric and Actuation Capabilities: A significant area for future investigation is the detailed characterization of the piezoelectric and electromechanical properties of various forms of this compound. Drawing parallels from other niobate-based materials, there is a potential for developing this compound-based actuators, transducers, and sensors for MEMS and other smart systems. mdpi.comcambridge.org
Photocatalysis and Optical Applications: Given that related niobate materials like Silver Niobate (AgNbO₃) exhibit interesting photocatalytic properties, future research may explore the potential of this compound in environmental remediation and solar energy conversion. rsc.org Furthermore, studies into the photoluminescence and non-linear optical properties of alkali-niobate aluminosilicate (B74896) glasses could inspire new research into the optical applications of pure this compound compounds. optica.orgmdpi.com
Q & A
Q. How are the refractive indices of lithium niobate experimentally determined under varying temperatures and wavelengths?
Methodological Answer: Refractive indices are measured using interferometric techniques across wavelengths (400–1200 nm) and temperatures (50–600 K). A generalized Sellmeier equation incorporates temperature dependence and crystal composition (e.g., Li-deficient structures). This equation enables precise phase-matching calculations for nonlinear effects like second-harmonic generation . Parameters are validated against experimental data, ensuring accuracy within ±0.0002 for ordinary and extraordinary refractive indices .
Q. What safety protocols are critical when handling lithium niobate in laboratory settings?
Methodological Answer: Essential protocols include:
- Ventilation: Use local exhaust or process enclosures to maintain airborne particle levels below exposure limits.
- PPE: Wear chemical-resistant gloves, safety goggles, and protective clothing. Respiratory equipment is required if ventilation is insufficient.
- Storage: Store in sealed containers away from incompatible substances (e.g., strong acids) .
Q. How is phase matching achieved for nonlinear optical processes in lithium niobate?
Methodological Answer: Phase-matching conditions are calculated using temperature-dependent Sellmeier equations. For example, quasi-phase matching (QPM) in periodically poled lithium niobate (PPLN) involves engineering domain structures with alternating ferroelectric polarization. This allows efficient second-harmonic generation by compensating for refractive index dispersion .
Advanced Research Questions
Q. How can proton exchange and annealing parameters be optimized to tailor lithium niobate waveguide properties?
Methodological Answer: Waveguide refractive indices and profiles are controlled by:
- Proton Exchange: Adjust exchange duration, temperature, and lithium-rich solution composition to create high-index surface layers.
- Annealing: Post-exchange annealing at controlled temperatures (e.g., 300–400°C) redistributes protons, reducing stress and refining mode confinement .
- Design Validation: Use near-field imaging or prism coupling to verify waveguide mode profiles and attenuation rates.
Q. What statistical methods are employed to analyze the optical reflectance of doped lithium niobate?
Methodological Answer: Kernel regression models (non-parametric) are applied to UV-VIS spectrophotometer data to quantify reflectance dependence on wavelength and dopant concentration (e.g., 0–6% ruthenium oxide). Bandwidth optimization (e.g., 11.56 for 450–900 nm) ensures model fidelity, achieving adjusted R² > 0.96. This method captures nonlinear relationships without assuming data distribution .
Q. How are periodically poled lithium niobate (PPLN) structures fabricated for high-efficiency frequency conversion?
Methodological Answer:
- Electric Field Poling: Apply high-voltage pulses to invert ferroelectric domains. Domain periodicity (e.g., 10–30 µm) is controlled via lithographically patterned electrodes.
- Crystal Composition: Use congruent or stoichiometric crystals to balance domain wall mobility and stability. MgO doping reduces photorefractive damage in high-power applications .
- Validation: Second-harmonic generation efficiency is measured using tunable laser sources to verify QPM conditions.
Q. How is lithium niobate integrated into photonic quantum computing architectures?
Methodological Answer: High-speed electro-optic modulators and Mach-Zehnder interferometers are fabricated on thin-film lithium niobate (LNOI) platforms. These components enable:
- Photon Routing: Cascaded switches demultiplex quantum-dot-emitted photons for multiplexed quantum networks.
- Low-Loss Integration: Sub-µm waveguide patterning minimizes propagation loss (<0.1 dB/cm), critical for scalable quantum circuits .
Data Contradiction Analysis
Q. How do discrepancies in Sellmeier equation parameters impact nonlinear optical device design?
Methodological Answer: Variations in reported Sellmeier coefficients (e.g., due to crystal stoichiometry or measurement techniques) require cross-validation. For example:
- Temperature Sensitivity: Jundt’s model (1997) focuses on congruent crystals (48.5% Li₂O), while Schlarb’s generalized equation (1993) accommodates 47–50% Li₂O.
- Mitigation: Device prototypes are tested under operational conditions (e.g., 250°C for parametric oscillators) to refine theoretical predictions .
Key Research Tools and Techniques
- Characterization: UV-VIS spectrophotometry, interferometry, near-field microscopy.
- Fabrication: Proton exchange, electric field poling, LNOI wafer bonding.
- Modeling: Kernel regression, Sellmeier equations, finite-difference time-domain (FDTD) simulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
